N-Desmethylcarboxy Terbinafine-d7 Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

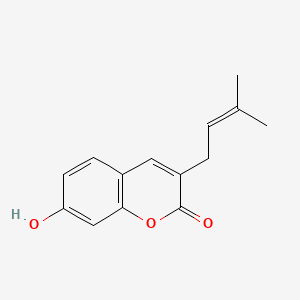

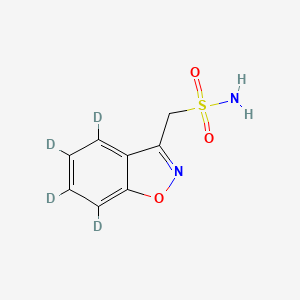

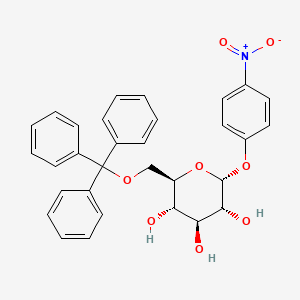

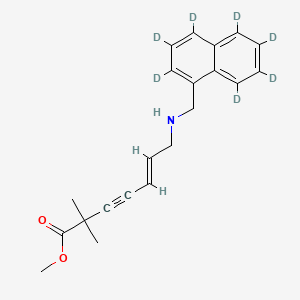

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester (N-DMT-d7ME) is a novel compound developed for use in scientific research. It is a derivative of the antifungal drug terbinafine and has been used in a variety of research applications including metabolic studies, biochemical pathways, and drug metabolism. N-DMT-d7ME is a unique compound due to its ability to act as a substrate for many enzymes, allowing researchers to study the catalytic activity of these enzymes in greater detail. This compound has been used in a variety of laboratory experiments to gain a better understanding of metabolic pathways and biochemical reactions in living organisms.

Aplicaciones Científicas De Investigación

A study by Denouël et al. (1995) developed a high-performance liquid chromatographic method for determining terbinafine and its desmethyl metabolite (DMT) in human plasma. This method is crucial for investigating the pharmacokinetics of terbinafine in human studies, including its absorption, distribution, metabolism, and excretion (Denouël, Keller, Schaub, Delaborde, & Humbert, 1995).

Bhadoriya et al. (2019) developed an ultra-performance liquid chromatography-tandem mass spectrometry method for determining terbinafine in human plasma. This method is significant for bioequivalence studies in healthy subjects, contributing to the understanding of how different formulations of terbinafine compare in their pharmacokinetic profiles (Bhadoriya, Shah, Shrivastav, Bharwad, & Singhal, 2019).

Matysová et al. (2006) developed a reversed-phase HPLC method for simultaneously determining terbinafine and its impurities in pharmaceutical formulations. This method is crucial for ensuring the quality and safety of terbinafine-based medications (Matysová, Solich, Marek, Havlíková, Nováková, & Sícha, 2006).

Nemecek et al. (1989) explored terbinafine's effects on platelet-derived growth factor-stimulated aortic smooth muscle cell DNA synthesis in vitro and neointimal proliferation in vivo. This study suggests that terbinafine has potential applications beyond its antifungal properties (Nemecek, St Denny, Van Valen, McCarthy, Handley, & Stütz, 1989).

Yamada et al. (2017) studied terbinafine resistance in Trichophyton clinical isolates. This research is important for understanding the mechanisms of antifungal resistance and for developing strategies to overcome it (Yamada, Maeda, Alshahni, Tanaka, Yaguchi, Bontems, Salamin, Fratti, & Monod, 2017).

Propiedades

IUPAC Name |

methyl (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-21(2,20(23)24-3)14-7-4-8-15-22-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,22H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCGSUPPZURIDM-YPEAPPCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661895 |

Source

|

| Record name | Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185245-14-0 |

Source

|

| Record name | Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.